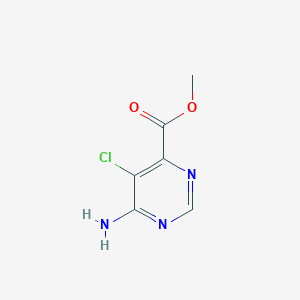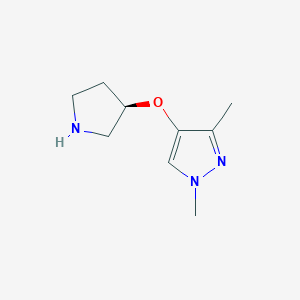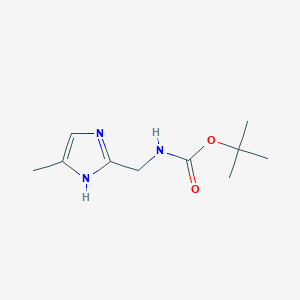![molecular formula C9H13N3O B11778046 3-Ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B11778046.png)
3-Ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4(3H)-one is a heterocyclic compound that belongs to the class of pyridopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a bicyclic system with nitrogen atoms, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the intermediate hydrazone, which then undergoes cyclization with a suitable aldehyde or ketone to yield the desired pyridopyridazine compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, controlled reaction environments, and purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridopyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro or tetrahydro derivatives .
Aplicaciones Científicas De Investigación
3-Ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s bicyclic structure allows it to fit into active sites of enzymes or receptors, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine: Another bicyclic compound with similar structural features.
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine: Shares the pyridopyridazine core but differs in the position of nitrogen atoms.
Uniqueness
3-Ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4(3H)-one is unique due to its specific substitution pattern and the presence of an ethyl group, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C9H13N3O |
|---|---|
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
3-ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4-one |
InChI |
InChI=1S/C9H13N3O/c1-2-12-9(13)8-6-10-4-3-7(8)5-11-12/h5,10H,2-4,6H2,1H3 |
Clave InChI |
QTHLRRWNMIQVJP-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=O)C2=C(CCNC2)C=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2-Chloro-1H-benzo[d]imidazol-5-yl)acetic acid](/img/structure/B11777978.png)
![1,4-Dimethyl-1H-benzo[d]imidazol-2-amine](/img/structure/B11777983.png)
![Methyl 2-(2-chloro-1H-benzo[d]imidazol-5-yl)acetate](/img/structure/B11777989.png)
![2-Bromo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B11777990.png)







![2-(4-Bromophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B11778043.png)
